molecular formula C15H17N9O2 B4315293 [4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate CAS No. 727673-70-3

[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B4315293
CAS No.: 727673-70-3
M. Wt: 355.36 g/mol
InChI Key: SSEBLJYBPMHTMV-UHFFFAOYSA-N
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Description

The compound [4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is a heterocyclic molecule featuring a 1,3,5-triazine core linked to a 1,2,3-triazole moiety. The triazine ring is substituted with amino and dimethylamino groups, while the triazole group is functionalized with a phenyl ring and an ester carboxylate. Its synthesis likely involves nucleophilic substitution or cyclization reactions, as inferred from analogous triazine derivatives .

Properties

IUPAC Name

[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 5-amino-2-phenyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N9O2/c1-23(2)15-19-10(18-14(17)20-15)8-26-13(25)11-12(16)22-24(21-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,16,22)(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEBLJYBPMHTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)COC(=O)C2=NN(N=C2N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401113177
Record name [4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401113177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727673-70-3
Record name [4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=727673-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401113177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound [4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is a hybrid molecule that incorporates triazole and triazine moieties. These structural features are linked to a variety of biological activities, making such compounds of significant interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N7O2, with a molecular weight of approximately 369.49 g/mol. The presence of both triazole and triazine rings suggests potential interactions with biological targets such as enzymes and receptors.

Antimicrobial Activity

Triazole derivatives have been widely studied for their antimicrobial properties. Research shows that compounds containing the triazole ring exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that various triazole derivatives had minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli . The compound may exhibit similar antimicrobial efficacy due to its structural characteristics.

Anticancer Activity

Triazole derivatives have also been reported to possess anticancer properties. A specific study evaluated a series of triazole compounds for their cytotoxicity against several cancer cell lines, revealing IC50 values ranging from 51 nM to 130 nM . The incorporation of dimethylamino groups was found to enhance the activity significantly. The compound's structure suggests it may similarly inhibit cancer cell proliferation through mechanisms involving apoptosis induction.

Enzyme Inhibition

The compound is likely to interact with various enzymes due to its functional groups. For example, studies have shown that triazole derivatives can inhibit carbonic anhydrase-II with IC50 values comparable to established inhibitors like acetazolamide . Molecular docking studies indicated that these compounds bind effectively to the enzyme's active site, suggesting a potential for therapeutic applications in conditions where carbonic anhydrase activity is implicated.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the triazole and triazine moieties can significantly influence biological activity. For instance:

  • Substituents : The presence of electron-donating groups such as dimethylamino enhances antimicrobial and anticancer activities.
  • Linker Variations : Altering the linker between the triazole and triazine can affect binding affinity to target proteins.

Case Studies

  • Antimicrobial Efficacy : A recent study synthesized a series of triazole derivatives and tested them against a panel of bacteria. One derivative exhibited an MIC value of 0.125 μg/mL against MRSA, indicating strong antibacterial potential .
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that certain triazole derivatives led to over 80% inhibition of cancer cell lines such as HT-29 and H460 at low concentrations . This suggests that the compound could be a candidate for further development in cancer therapeutics.

Comparison with Similar Compounds

Structural Features

The compound’s dual heterocyclic architecture distinguishes it from simpler triazine-based molecules. Key comparisons include:

Compound Name Key Structural Features Functional Groups Potential Reactivity/Bioactivity
Target Compound Triazine-triazole hybrid with amino and dimethylamino substituents Amino, dimethylamino, ester carboxylate Enhanced solubility; possible herbicidal activity (inferred)
Triflusulfuron methyl ester Triazine with trifluoroethoxy and sulfonylurea groups Trifluoroethoxy, sulfonylurea Herbicide (known application)
Ethametsulfuron methyl ester Triazine with ethoxy and sulfonylurea groups Ethoxy, sulfonylurea Herbicide (known application)
Compound 11a () Pyran-pyrazole hybrid with cyano groups Cyano, hydroxyl Unspecified bioactivity

Key Observations :

  • Unlike sulfonylurea herbicides (), the ester carboxylate in the target may confer distinct metabolic pathways or soil mobility.

Comparison of Challenges :

  • The triazole moiety in the target compound may require multi-step synthesis, increasing complexity compared to simpler sulfonylureas.
  • Steric hindrance from the phenyl group could necessitate optimized reaction conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate
Reactant of Route 2
[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate

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